REACTION_CXSMILES
|
C(O)(=O)C.C([O-])(=O)C.[Na+].[Cl:10][C:11]1[CH:12]=[CH:13][C:14]([N+:24]([O-])=O)=[C:15]([CH:17]2[CH2:22][CH2:21][CH2:20][CH2:19][C:18]2=O)[CH:16]=1>C(O)C.O.[Fe].C(O)(=O)C.[Fe]>[Cl:10][C:11]1[CH:16]=[C:15]2[C:14](=[CH:13][CH:12]=1)[NH:24][C:18]1[CH2:19][CH2:20][CH2:21][CH2:22][C:17]2=1 |f:1.2,4.5,6.7|
|
Name
|
ethanol water
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(C)O.O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Fe].C(C)(=O)O
|
Name
|
|
Quantity
|
1.62 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0.544 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC(=C(C1)C1C(CCCC1)=O)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0.784 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
CUSTOM
|
Details
|
ethanol was evaporated
|
Type
|
EXTRACTION
|
Details
|
the residue was extracted into methylene chloride
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2C=3CCCCC3NC2=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.16 g | |
YIELD: PERCENTYIELD | 20% | |
YIELD: CALCULATEDPERCENTYIELD | 19.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |